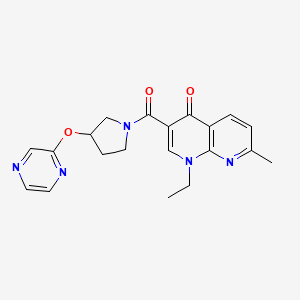

1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one

Description

Properties

IUPAC Name |

1-ethyl-7-methyl-3-(3-pyrazin-2-yloxypyrrolidine-1-carbonyl)-1,8-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-3-24-12-16(18(26)15-5-4-13(2)23-19(15)24)20(27)25-9-6-14(11-25)28-17-10-21-7-8-22-17/h4-5,7-8,10,12,14H,3,6,9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPHKVMWULVOKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC(C3)OC4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one is a complex heterocyclic molecule that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

- Naphthyridine core : Known for its diverse biological activities.

- Pyrrolidine moiety : Often associated with bioactive compounds.

- Pyrazine ring : Contributes to the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₁N₃O₂ |

| Molecular Weight | 305.47 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one . A notable study evaluated the in vitro anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) cells.

Case Study: In Vitro Anticancer Activity

In a study assessing a series of naphthyridine derivatives, it was found that certain modifications significantly enhanced their potency against cancer cell lines:

| Compound ID | Cell Line | IC50 (nM) Mean ± SD |

|---|---|---|

| Sample A | MCF-7 | 50 ± 5 |

| Sample B | HepG2 | 30 ± 3 |

These findings suggest that structural modifications can lead to increased efficacy against specific cancer types, indicating a promising avenue for further research.

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Specifically, it may act on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, compounds related to 1-ethyl-7-methyl-3-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one have shown potential as phosphodiesterase (PDE) inhibitors. PDE inhibitors are known to modulate inflammatory responses by increasing intracellular cAMP levels.

Table 2: PDE Inhibition Data

| Compound ID | PDE Type | IC50 (nM) |

|---|---|---|

| Compound X | PDE4 | 140 |

| Compound Y | PDE10A | 95 |

These results indicate that this class of compounds could be beneficial in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Recent Advances

Recent literature highlights ongoing research into the synthesis and evaluation of novel derivatives based on the naphthyridine scaffold. These studies focus on optimizing biological activity while minimizing toxicity.

A systematic review published in a peer-reviewed journal outlines various derivatives' synthesis routes and their corresponding biological evaluations, emphasizing the need for further clinical studies to establish safety profiles and therapeutic indices.

Q & A

Q. Methodological Answer :

- Refine structures using SHELXL with restraints for pyrrolidine puckering ().

- Compare hydrogen-bonding motifs (e.g., graph-set analysis per ) to known naphthyridine analogs.

- Validate with R-factor convergence (<5%) and Hirshfeld surface analysis ().

What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

Advanced Research Focus : Molecular Docking & Dynamics

The compound’s potential as a kinase inhibitor or antimicrobial agent () necessitates:

- Target Selection : Prioritize proteins with conserved ATP-binding pockets (e.g., bacterial DNA gyrase).

- Docking Protocols : Use Glide XP () with enhanced precision for hydrophobic enclosure scoring. Key parameters:

- Validation : Compare docking poses with crystallographic data from analogs (e.g., ofloxacin derivatives; ).

How can reaction yields be optimized for the pyrazin-2-yloxy substitution step?

Basic Research Focus : Reaction Engineering

The pyrazin-2-yloxy group’s introduction (via nucleophilic aromatic substitution) is prone to side reactions (e.g., over-oxidation). and suggest:

- Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states.

- Catalysis : Add KI/K2CO3 to enhance leaving-group departure ().

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation ().

Q. Data-Driven Approach :

- Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).

- Isolate intermediates via fractional crystallization ().

What analytical techniques are most reliable for confirming the compound’s purity and structural integrity?

Basic Research Focus : Analytical Chemistry

Q. Advanced Validation :

- Elemental Analysis : Match calculated vs. experimental C/H/N values (e.g., C: 65.31%, H: 4.93%; ).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates high purity; ).

How can researchers address discrepancies between computational predictions and experimental bioactivity data?

Advanced Research Focus : Data Reconciliation

Contradictions may arise from:

- Solvent Effects : MD simulations in explicit solvent (e.g., TIP3P water) better mimic experimental conditions than vacuum calculations ().

- Protonation States : Adjust ligand charges (e.g., pyrazine nitrogen pKa ~1.5) to match physiological pH ().

- Off-Target Binding : Use proteome-wide docking (e.g., AutoDock Vina) to identify competing targets ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.